11-Nitro-1-Undecene
Description
Contextual Significance of Nitroalkenes in Contemporary Synthetic Organic Chemistry
Nitroalkenes, also known as nitro olefins, are highly valuable building blocks in modern organic synthesis. rsc.orgsci-rad.com Their significance stems from the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This activation renders them highly reactive and versatile intermediates for a multitude of chemical transformations. wikipedia.org
Key aspects of their significance include:
Versatile Reactivity : Nitroalkenes serve as excellent Michael acceptors, dienophiles in Diels-Alder reactions, and partners in various cycloaddition and cascade reactions. sci-rad.comwikipedia.orgrsc.orgresearchgate.net Their high reactivity allows for the construction of complex molecular frameworks. rsc.org
Synthetic Intermediates : They are crucial precursors for a wide range of functional groups. The nitro group can be readily transformed into amines, oximes, nitriles, or ketones, expanding its synthetic utility. sci-rad.com This flexibility has broadened the scope of nitroalkenes in the synthesis of carbocyclic and heterocyclic compounds, including natural products. rsc.orgresearchgate.net
Building Blocks for Heterocycles : In recent years, significant progress has been made in using nitroalkenes as sources for nitrogen in the synthesis of N-heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. rsc.org
Role in Organocatalysis : The high reactivity of nitroalkenes and their ability to coordinate with both metal catalysts and organocatalysts make them efficient substrates in asymmetric synthesis, allowing for the creation of chiral molecules with high selectivity. rsc.orgresearchgate.net
The combination of a reactive double bond and a versatile nitro group makes nitroalkenes powerful tools for synthetic chemists to build complex and functionally diverse molecules. thieme-connect.com
Overview of Long-Chain Alkenes and Their Functionalized Derivatives in Chemical Science
Long-chain alkenes, such as 1-undecene, are hydrocarbons characterized by a carbon chain and at least one carbon-carbon double bond. wikipedia.org As members of the alkene homologous series, they are generally non-polar compounds. wikipedia.org While the parent alkanes are relatively inert, the presence of the double bond in alkenes makes them significantly more reactive and useful as chemical building blocks. wou.edu
The process of converting simple alkenes into more complex molecules by adding functional groups is known as functionalization. fiveable.me This transformation is a cornerstone of organic synthesis as it enhances the molecule's reactivity and versatility. fiveable.me Introducing functional groups can radically alter a molecule's chemical properties, enabling the creation of a diverse array of organic compounds. fiveable.meresearchgate.net
For long-chain unsaturated hydrocarbons, the introduction of redox-active functional groups like the nitro group (–NO2) can render the molecule electroactive. researchgate.net These groups can undergo reversible redox reactions, allowing the functionalized alkene to participate in electrochemical processes. researchgate.net The functionalization of alkenes is critical for producing valuable intermediates that can be used to synthesize more complex structures. fiveable.me
Historical Development of Synthetic Methodologies for Terminal Nitroalkenes
The preparation of nitroalkenes has been a subject of intensive research since the early 20th century. sci-rad.com Methodologies have evolved over time, aiming for greater efficiency, selectivity, and substrate scope.
Early and classical methods for synthesizing nitroalkenes often involved fundamental organic reactions:
Henry Reaction (Nitroaldol Reaction) : A cornerstone method involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. Subsequent dehydration of this intermediate yields the corresponding nitroalkene. wikipedia.orgresearchgate.net
Direct Nitration of Alkenes : Various reagents have been developed for the direct introduction of a nitro group across a double bond. Examples include using nitryl iodide generated in situ or iron(III) nitrate (B79036) supported on clay (Clayfen). wikipedia.org
Elimination Reactions : Another common strategy is the elimination of a leaving group from a saturated nitro compound. This includes the elimination of nitrous acid (HNO2) from nitroalkanes under basic conditions or the thermal decomposition of nitro-alkyl carboxylates or nitrates. sci-rad.comresearchgate.net
More recent developments have focused on improving the efficiency and applicability of these reactions, including the development of new catalysts and reaction conditions. For instance, a reproducible two-step strategy for synthesizing certain substituted nitroalkenes involves a Horner-Wadsworth-Emmons (HWE) olefination followed by a nitration reaction. nih.gov
Table 2: Selected Synthetic Methods for Nitroalkenes
| Method | Description |
| Henry (Nitroaldol) Reaction | Condensation of a nitroalkane with a carbonyl compound, followed by dehydration of the resulting nitro alcohol. wikipedia.orgresearchgate.net |
| Direct Alkene Nitration | Addition of a nitro group to an alkene using nitrating agents like nitryl iodide or Clayfen. wikipedia.org |
| Dehydration of Nitro Alcohols | Elimination of water from a β-nitro alcohol, often the product of a Henry reaction, to form the C=C double bond. sci-rad.comwikipedia.org |
| Elimination from Saturated Nitro Compounds | Base-promoted elimination of nitrous acid or other leaving groups from substituted nitroalkanes. sci-rad.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
11-nitroundec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFROPSPQWQTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337652 | |
| Record name | 11-Nitro-1-Undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40244-98-2 | |
| Record name | 11-Nitro-1-Undecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 11 Nitro 1 Undecene
Direct Nitration Strategies for Unsaturated Hydrocarbons
Direct nitration involves introducing a nitro group directly onto the hydrocarbon chain, often by reacting the alkene with a nitrating agent.
Oxidative nitration methods aim to introduce the nitro group while potentially oxidizing the substrate or utilizing an oxidant in conjunction with a nitrogen source. One approach involves the use of cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in combination with sodium nitrite (B80452) and acetic acid under sonication. This method has been shown to regioselectively synthesize α,β-unsaturated nitroalkenes from various alkenes, achieving high yields. For instance, terminal alkenes like those with alkyl or aryl groups attached have been converted to 1-nitro-2-organylalkenes rsc.org. While this specific method is geared towards α,β-unsaturated nitroalkenes, the principle of using a nitrating system with an oxidant is relevant. Another method involves the use of tert-butyl nitrite and tert-butyl hydroperoxide for the nitration-peroxidation of alkenes, yielding β-peroxyl nitro compounds, which demonstrates a three-component difunctionalization strategy acs.org.
Radical nitration often involves the generation of nitrogen dioxide (NO₂) radicals, which then add to the alkene. One significant method utilizes iron(III) nitrate nonahydrate and halogen salts to mediate the radical halo-nitration of alkenes. This process involves the thermal decomposition of iron(III) nitrate to generate NO₂ radicals, which add to the alkene, followed by trapping of the resulting radical by a halogen atom. This method has been applied to the synthesis of nitroalkenes and is described as practical, safe, and economical, using inexpensive iron reagents organic-chemistry.orgacs.org. The study suggests that optimal results are achieved using Fe(NO₃)₃·9H₂O/FeCl₃ in acetonitrile, yielding high product efficiency organic-chemistry.org. A more recent development involves the radical nitration of alkenes using sodium nitrite (NaNO₂) mediated by iodine pentoxide (I₂O₅). This method is proposed to be mild, safe, and environmentally friendly, generating NO₂ radicals from NaNO₂. The reaction proceeds via single-electron oxidation of nitrite to a NO₂ radical, which adds to the alkene, forming a carbon-centered radical intermediate. Subsequent deprotonation and another single-electron oxidation yield the nitroalkene chemistryviews.org.
Functional Group Interconversion Routes to 11-Nitro-1-Undecene
These routes involve modifying existing functional groups or building the molecule from precursors where either the nitro group or the double bond is introduced in a later step.
This strategy involves starting with an undecene derivative and introducing the nitro group at the terminal position. While direct nitration of undecene itself might lead to a mixture of products or substitution at allylic positions, methods focusing on terminal functionalization are more relevant. For example, a cross-metathesis reaction between simple aliphatic nitro compounds and substituted alkenes offers a route to highly functionalized nitroalkenes organic-chemistry.orgacs.org. This approach could potentially be adapted if a suitable nitroalkene precursor could be synthesized and then isomerized or modified to yield this compound, though direct synthesis of the target molecule via this route is not explicitly detailed in the provided snippets.
This approach would involve starting with a nitroalkane and creating the terminal double bond. For instance, nitroalkanes can be synthesized via displacement reactions of alkyl halides with nitrite salts (e.g., sodium nitrite or silver nitrite) organic-chemistry.orgwiley-vch.delkouniv.ac.in. If an 11-halo-1-undecane could be converted to 11-nitroundecane, subsequent elimination of a suitable leaving group (e.g., a halogen or tosylate) from a functionalized precursor could potentially form the terminal alkene. However, direct conversion of nitroalkanes to terminal alkenes with a nitro group at the other end is not a standard direct transformation; typically, nitroalkenes are formed via condensation reactions (Henry reaction) or elimination reactions from nitro-alcohols or halo-nitroalkanes sci-rad.comwikipedia.org.
Green Chemistry Principles and Sustainable Synthesis of this compound
The pursuit of sustainable synthesis methods for nitro compounds, including nitroalkenes, is an active area of research. Several approaches align with green chemistry principles:
Ionic Liquids: The use of ionic liquids, such as 2-hydroxyethylammonium formate, has been demonstrated to efficiently promote condensation reactions of nitroalkanes with aldehydes to produce β-nitrostyrenes under mild conditions, without hazardous organic solvents or toxic catalysts. The ionic liquid is also recoverable and recyclable organic-chemistry.org.
Solvent-Free and Catalyst-Free Methods: Grinding techniques for solid-state reactions, conducted under catalyst- and solvent-free conditions, offer a green protocol for reactions like the Michael addition of dicarbonyl compounds to nitroalkenes nih.gov.
Mild Reagents and Conditions: Methods employing sodium nitrite (NaNO₂) mediated by iodine pentoxide (I₂O₅) for radical nitration of alkenes are highlighted as mild, safe, and environmentally friendly chemistryviews.org. Similarly, iron-mediated radical halo-nitration uses nontoxic and inexpensive iron reagents organic-chemistry.orgacs.org.
Atom Economy and Waste Reduction: Methodologies that avoid column chromatography and allow for solvent and catalyst recycling contribute to better atom economy and reduced waste researchgate.net.
While specific yields or detailed research findings for the direct synthesis of this compound via these routes are not exhaustively detailed in the provided snippets, the general methodologies for synthesizing nitroalkenes and related compounds offer pathways that could be adapted or optimized for the target molecule. The synthesis of α,β-unsaturated nitroalkenes from alkenes using NaN02, CAN, and acetic acid under sonication achieved yields ranging from 54-99% for various substrates rsc.org. The iron-mediated radical halo-nitration method reported high product efficiency, with one procedure yielding 84% for a halo-nitration product acs.org.
Chemical Reactivity and Transformations of 11 Nitro 1 Undecene
Electrophilic and Nucleophilic Additions to the Terminal Alkene Moiety
The carbon-carbon double bond in 11-nitro-1-undecene is susceptible to various addition reactions, characteristic of terminal alkenes. These reactions provide a pathway to introduce a wide array of functional groups at one end of the C11 chain.
Hydrofunctionalization Reactions (e.g., Hydrohalogenation, Hydration)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the double bond. While specific studies on this compound are not extensively detailed in the provided results, the principles of these reactions on terminal alkenes are well-established.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene would proceed according to Markovnikov's rule, yielding a 2-halo-11-nitroundecane. Anti-Markovnikov addition can be achieved under radical conditions, for instance, with HBr in the presence of peroxides, to yield 1-bromo-11-nitroundecane.
Hydration: Acid-catalyzed hydration would result in the Markovnikov addition of water, producing 11-nitroundecan-2-ol. Conversely, hydroboration-oxidation would lead to the anti-Markovnikov product, 11-nitroundecan-1-ol.
Recent advancements have also focused on anti-Markovnikov hydrofunctionalization of alkenes using photoredox catalysis to directly synthesize terminal nitroalkanes. nih.govresearchgate.netresearchgate.net These methods offer a direct route to compounds like this compound from unactivated olefins. nih.govresearchgate.net
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The terminal alkene of this compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various cyclic structures. wikipedia.orgpraxilabs.comlumenlearning.com
Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.orgpraxilabs.comlumenlearning.com The reaction is a concerted, pericyclic process. wikipedia.orgchemtube3d.com The presence of an electron-withdrawing group on the dienophile, though in this case the nitro group is remote, generally facilitates the reaction. lumenlearning.com Lewis acid catalysis can be employed to promote reactions with unactivated alkenes. acs.org
1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgrsc.org Nitrones, for instance, can undergo cycloaddition with alkenes to generate isoxazolidine (B1194047) rings. rsc.orgmdpi.com These reactions are valuable for creating complex heterocyclic structures with high stereospecificity. wikipedia.orgmdpi.com The reactivity in these cycloadditions is often analyzed using frontier molecular orbital (FMO) theory. mdpi.com
| Cycloaddition Type | Reactant | Product Skeleton |
| Diels-Alder | Conjugated Diene | Cyclohexene |
| 1,3-Dipolar | 1,3-Dipole (e.g., Nitrone) | Five-membered heterocycle |
Transformations Involving the Nitro Group
The nitro group at the other end of the molecule is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. mdpi-res.comwikipedia.org
Reduction of the Nitro Group to Amines and Other Nitrogen-Containing Functionalities
The reduction of the nitro group is a fundamental transformation that provides access to primary amines and other nitrogen-containing compounds. sioc-journal.cn
Catalytic Hydrogenation: This is a common and efficient method for reducing both aliphatic and aromatic nitro groups to primary amines. sioc-journal.cncommonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used with hydrogen gas. commonorganicchemistry.comrasayanjournal.co.in While effective, catalytic hydrogenation can sometimes affect other functional groups like double bonds. commonorganicchemistry.com
Chemical Reduction: Reagents like lithium aluminum hydride (LiAlH4) are effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com Other reducing agents can yield intermediate products; for example, reduction in a neutral solution can produce hydroxylamines. nowgonggirlscollege.co.in The choice of reducing agent and reaction conditions allows for the selective formation of different nitrogen-containing functional groups. mdpi.com
| Reducing Agent/Method | Product | Notes |
| H₂/Pd/C | 11-Amino-1-undecene | Common and efficient, but may also reduce the alkene. commonorganicchemistry.com |
| H₂/Raney Nickel | 11-Amino-1-undecene | Alternative to Pd/C. commonorganicchemistry.comrasayanjournal.co.in |
| LiAlH₄ | 11-Amino-1-undecene | Effective for aliphatic nitro compounds. commonorganicchemistry.com |
| Neutral Conditions (e.g., with NH₄Cl) | 11-(Hydroxyamino)-1-undecene | Can lead to intermediate reduction products. nowgonggirlscollege.co.in |
Nef Reaction and Other Nitro-to-Carbonyl Conversions
The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. researchgate.netorganic-chemistry.orgtandfonline.com This transformation involves the hydrolysis of a nitronate salt, which is formed by treating the nitroalkane with a base. organic-chemistry.orgwikipedia.org
The traditional Nef reaction requires strongly acidic conditions for the hydrolysis step, which can be harsh and incompatible with sensitive functional groups. tandfonline.comarkat-usa.orgucl.ac.uk Consequently, numerous modified and milder procedures have been developed. researchgate.nettandfonline.com These often involve oxidative methods using reagents like potassium permanganate (B83412) or ozone. researchgate.nettandfonline.com However, these oxidative methods can be problematic for substrates containing other oxidizable groups, such as the double bond in this compound. researchgate.nettandfonline.com Therefore, the development of mild and selective methods remains an area of active research. researchgate.nettandfonline.com A biocatalytic equivalent of the Nef reaction has also been explored using ene-reductases. rsc.org
Nucleophilic Substitution at the Alpha-Carbon to the Nitro Group
The presence of the strongly electron-withdrawing nitro group makes the α-hydrogens (on the carbon adjacent to the nitro group) acidic. mdpi-res.comwikipedia.org Deprotonation with a base generates a nitronate anion, a nucleophile that can participate in various carbon-carbon bond-forming reactions. mdpi-res.comwikipedia.org
This reactivity allows for the introduction of substituents at the C-11 position. For example, the nitronate can react with electrophiles in alkylation or acylation reactions. A notable application is the Henry reaction (or nitroaldol reaction), where the nitronate adds to an aldehyde. mdpi-res.com Furthermore, the nitro group itself can act as a leaving group in certain nucleophilic substitution reactions, known as SRN1 reactions. mdpi-res.comucl.ac.uk
Polymerization and Oligomerization Pathways of this compound
The terminal double bond in this compound makes it a potential monomer for polymerization and oligomerization reactions, similar to other α-olefins. ontosight.ai The presence of the nitro group, however, can influence the reactivity and the choice of polymerization method.
Acyclic Diene Metathesis (ADMET) Polymerization:
As mentioned previously, ADMET is a powerful method for polymerizing terminal dienes. advancedsciencenews.com To utilize this method for this compound, it would first need to be converted into a symmetrical α,ω-diene. For instance, a self-metathesis reaction of this compound, if successful, could lead to a mixture of oligomers and potentially a longer diene, although this is less controlled. A more defined approach would involve synthesizing a specific α,ω-diene monomer where the nitro group is retained. For example, undec-10-en-1-yl undec-10-enoate, a monomer derived from undecenoic acid, readily undergoes ADMET polymerization to form high molecular weight polyesters. encyclopedia.pub A similar strategy could be envisioned for a nitro-containing analogue. The polymerization is typically catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts and is driven by the removal of ethylene (B1197577) gas under vacuum. nih.govmdpi.com
Research on the ADMET polymerization of bio-based monomers, such as those derived from castor oil (which is a source of undecenoic acid), has shown that high molecular weight polymers can be achieved. nih.gov For example, the ADMET polymerization of bis(undec-10-enyl)isosorbide diester in the presence of a cross-linker has been successfully demonstrated. mdpi.com These studies provide a framework for the potential ADMET polymerization of suitably designed monomers derived from this compound.
Radical Polymerization:
Oligomerization:
Oligomerization, the process of forming short-chain polymers, can be achieved through various catalytic methods. For instance, the catalytic oligomerization of ethylene is a major industrial process for producing linear α-olefins. nih.gov Similar catalysts could potentially be used to oligomerize this compound, leading to a mixture of dimers, trimers, and higher oligomers. The distribution of these products would depend on the catalyst system and reaction conditions.
Table 2: Polymerization and Oligomerization Approaches for this compound
| Pathway | Monomer Requirement | Typical Catalyst/Initiator | Resulting Product | Governing Principles |
| ADMET Polymerization | α,ω-Diene derived from this compound | Ruthenium-carbene catalysts (e.g., Grubbs, Hoveyda-Grubbs) nih.gov | Unsaturated polymer with repeating nitro-functionalized units | Step-growth condensation; equilibrium driven by ethylene removal. advancedsciencenews.com |
| Radical Polymerization | This compound | Radical initiators (e.g., peroxides) libretexts.org | Saturated polymer with pendant nitro-undecyl groups | Chain-growth mechanism involving initiation, propagation, and termination steps. numberanalytics.com |
| Catalytic Oligomerization | This compound | Transition metal catalysts | Mixture of dimers, trimers, and higher oligomers | Coordination-insertion or other catalytic mechanisms. |
Radical Reactions and Their Application to this compound Chemistry
Radical reactions involve intermediates with unpaired electrons and proceed through a characteristic chain reaction mechanism consisting of initiation, propagation, and termination steps. numberanalytics.com The terminal alkene of this compound is a key site for radical addition reactions.
Anti-Markovnikov Addition:
A classic example of a radical reaction involving alkenes is the anti-Markovnikov addition of hydrogen bromide (HBr). libretexts.org In the presence of a radical initiator like a peroxide, HBr adds to the double bond of this compound in a regioselective manner that is opposite to what is observed in electrophilic addition. The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the double bond (C1) to generate the more stable secondary carbon radical at C2. libretexts.org This carbon radical then abstracts a hydrogen atom from HBr to yield the terminal bromide, 1-bromo-11-nitroundecane, and a new bromine radical to continue the chain. libretexts.orglibretexts.org This method provides a synthetic route to terminal functionalization of the alkene, complementing the Markovnikov addition which would place the bromine at the C2 position.
Recent advances have also demonstrated the anti-Markovnikov hydronitration of alkenes using photoredox catalysis to generate terminal nitroalkanes. researchgate.net This type of reaction could potentially be applied to a precursor of this compound to install the nitro group at the terminus of a shorter alkyl chain.
Other Radical Additions:
Besides HBr, other reagents can add across the double bond via a radical mechanism. For example, the addition of thiols (thiol-ene reaction) or polyhaloalkanes like carbon tetrachloride can be initiated by radicals. These reactions would also be expected to follow an anti-Markovnikov regioselectivity, leading to the formation of a new carbon-sulfur or carbon-halogen bond at the terminal carbon of this compound.
The nitro group itself can participate in radical reactions. While the aliphatic nitro group in this compound is relatively stable, under certain conditions, it could be involved in radical processes. For instance, the nitro group can act as a directing group in certain radical cyclization reactions. rsc.org
Table 3: Radical Reactions Involving the Alkene Moiety of this compound
| Reaction | Reagents | Initiator | Product | Key Features |
| Anti-Markovnikov Hydrobromination | HBr | Peroxide (e.g., ROOR) libretexts.org | 1-Bromo-11-nitroundecane | Radical chain mechanism; regioselectivity gives the terminal bromide. libretexts.org |
| Thiol-ene Reaction | R-SH | Radical initiator or UV light | 1-(Alkylthio)-11-nitroundecane | Efficient and often stereoselective addition of a thiol across the double bond. |
| Addition of Polyhaloalkanes | CCl4 | Peroxide | 1,1,1,3-Tetrachloro-12-nitrododecane | Forms a new C-C bond and introduces a trichloromethyl group. |
Advanced Spectroscopic and Structural Elucidation Studies of 11 Nitro 1 Undecene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 11-Nitro-1-Undecene, NMR provides a complete map of the carbon and proton framework, confirming the positions of the double bond and the nitro group and detailing the connectivity of the intervening methylene (B1212753) chain.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic protons, the aliphatic chain protons, and the protons on the carbon adjacent to the electron-withdrawing nitro group. The chemical shifts (δ) are influenced by the local electronic environment of each proton. The terminal vinylic protons exhibit characteristic complex splitting patterns (multiplets) in the downfield region (δ 5.8-4.9 ppm). The methylene protons alpha to the nitro group are significantly deshielded and appear around δ 4.4 ppm as a triplet. The remaining polymethylene protons of the long alkyl chain produce a series of overlapping multiplets in the upfield region (δ 1.2-2.1 ppm).
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The alkene carbons appear in the δ 114-140 ppm range, while the carbon atom bonded to the nitro group is found further downfield, typically around δ 75 ppm. The sp³-hybridized carbons of the alkyl chain resonate in the δ 25-35 ppm region. Analysis of coupling constants (J-coupling) in the high-resolution ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, offering insights into the preferred conformations of the flexible undecene chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | ¹H Multiplicity |
|---|---|---|---|
| C-1 (=CH₂) | 4.90 - 5.05 | ~114.1 | ddt |
| C-2 (-CH=) | 5.75 - 5.85 | ~139.2 | ddt |
| C-3 (-CH₂-) | 2.00 - 2.10 | ~33.8 | q |
| C-4 to C-9 (-CH₂-) | 1.25 - 1.40 | ~28.9 - 29.5 | m |
| C-10 (-CH₂-) | 2.00 - 2.10 | ~26.0 | p |
| C-11 (-CH₂NO₂) | 4.35 - 4.45 | ~75.5 | t |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures. Multiplicities: d=doublet, t=triplet, q=quartet, p=pentet, m=multiplet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's covalent framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show a clear correlation path starting from the vinylic protons at C-2 to the allylic protons at C-3, and then sequentially along the entire methylene chain to the protons at C-10, which would in turn couple to the protons at C-11. This provides definitive evidence for the linear connectivity of the chain.
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each carbon atom with its directly attached proton(s). It allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton signal from the ¹H spectrum. For example, the carbon signal at ~75.5 ppm would show a cross-peak to the proton signal at ~4.4 ppm, confirming its identity as C-11.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds. This is particularly useful for connecting structural fragments. Key HMBC correlations for this compound would include cross-peaks between the C-11 protons and the C-10 and C-9 carbons, and between the vinylic protons (C-1, C-2) and the allylic carbon (C-3), confirming the placement of the functional groups at the chain's termini.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Structure Probing
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are highly effective for identifying the specific functional groups present in this compound.
The FT-IR spectrum would prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of the terminal alkene is confirmed by the C=C stretching vibration around 1640 cm⁻¹ and the =C-H out-of-plane bending (wagging) vibrations near 990 cm⁻¹ and 910 cm⁻¹. C-H stretching vibrations from both the alkene (=C-H) and the alkyl chain (-C-H) would be observed just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy provides complementary information. While the polar nitro group vibrations are typically weaker in Raman spectra, the non-polar C=C double bond stretch around 1640 cm⁻¹ gives a strong and sharp signal, making Raman an excellent tool for confirming the presence of the alkene moiety. The symmetric C-H stretching of the alkyl chain also produces a strong Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| =C-H Stretch | FT-IR, Raman | 3080 - 3010 | Medium |
| C-H Stretch (sp³) | FT-IR, Raman | 2960 - 2850 | Strong |
| C=C Stretch | FT-IR, Raman | ~1640 | Medium (IR), Strong (Raman) |
| NO₂ Asymmetric Stretch | FT-IR | ~1550 | Strong |
| NO₂ Symmetric Stretch | FT-IR | ~1375 | Strong |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, reveals details about its structure.
Electron Ionization (EI) mass spectrometry of this compound would likely result in a weak or absent molecular ion (M⁺˙) peak at m/z 199 due to the facile fragmentation of the linear aliphatic nitroalkane. The fragmentation pattern is dominated by several key processes:
Loss of the Nitro Group: Cleavage of the C-N bond can lead to the loss of a nitro radical (•NO₂) or nitrite (B80452) radical (•ONO), resulting in fragment ions. A significant peak corresponding to the loss of NO₂ (46 Da) would be expected at m/z 153 ([M-46]⁺).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitro group is a common pathway for nitroalkanes.
Alkyl Chain Fragmentation: The long hydrocarbon chain undergoes characteristic fragmentation, producing a series of cluster ions separated by 14 Da (corresponding to CH₂ units), with prominent peaks at m/z 41, 55, 69, etc., which are characteristic of alkenes.
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₁₁H₂₁NO₂ is 199.15723 Da. Experimental confirmation of this mass to within a few parts per million (ppm) would definitively verify the elemental composition of the molecule.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 199 | [C₁₁H₂₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₁₁H₂₁]⁺ | Loss of •NO₂ |
| 69 | [C₅H₉]⁺ | Alkyl chain fragmentation |
| 55 | [C₄H₇]⁺ | Alkyl chain fragmentation |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. researchgate.net By measuring the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.
However, this compound is a liquid under standard conditions, which precludes the use of single-crystal X-ray diffraction for its structural analysis. The technique is only applicable to substances that can be grown into well-ordered single crystals.
For this method to be applied, a suitable solid derivative of this compound would need to be synthesized. For example, intermediates in a synthetic pathway or products of reactions involving either the double bond or the nitro group could potentially be crystalline. If such a crystalline derivative were obtained, X-ray crystallography could provide invaluable, unambiguous information on its molecular conformation in the solid state. A review of the current scientific literature does not indicate that a crystal structure for this compound or a closely related derivative has been reported.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment in Chiral Derivatives
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.orgresearchgate.net These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively sensitive to molecular chirality (handedness). nih.gov
The parent molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit any ECD or VCD signal.
The power of chiroptical spectroscopy would become relevant in the study of chiral derivatives of this compound. If a chiral center were introduced into the molecule—for instance, through an asymmetric epoxidation of the double bond or an asymmetric addition reaction—two non-superimposable mirror-image molecules (enantiomers) would be formed. While enantiomers have identical NMR and mass spectra, their chiroptical spectra are equal in magnitude but opposite in sign. By comparing the experimentally measured ECD or VCD spectrum of a chiral derivative with spectra predicted by quantum chemical calculations, the absolute configuration (the actual R or S arrangement of substituents at the stereocenter) can be unambiguously determined. ku.edu Currently, there are no published studies employing chiroptical spectroscopy on chiral derivatives of this compound.
Computational and Theoretical Chemistry Studies of 11 Nitro 1 Undecene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical methods are foundational for understanding the electronic distribution, bonding, and spatial arrangement of atoms within a molecule. These methods are crucial for predicting molecular properties and reaction pathways.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a widely employed quantum mechanical method that calculates the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying molecular geometries and energy landscapes mdpi.comchachkov.rumdpi.comresearchgate.net. For 11-Nitro-1-Undecene, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable arrangement of atoms in space, identifying bond lengths, bond angles, and dihedral angles.
Analyze Conformational Preferences: Explore the various spatial arrangements (conformers) that the molecule can adopt due to rotation around single bonds. By calculating the relative energies of these conformers, DFT can predict which conformations are most stable at a given temperature acs.org. This is particularly relevant for flexible molecules like this compound, which possesses a long alkyl chain. Studies on similar nitroalkenes demonstrate the utility of DFT in characterizing their conformational landscapes chachkov.rumdpi.comresearchgate.net.
Table 1: Computed Properties of this compound
| Property | Value | Unit | Source/Method |
| Molecular Weight | 199.29 | g/mol | PubChem ontosight.ai |
| LogP (XLogP3) | 4.6 | - | PubChem ontosight.ai |
| TPSA | 45.8 | Ų | PubChem ontosight.ai |
| Rotatable Bond Count | 9 | - | PubChem ontosight.ai |
| Hydrogen Bond Acceptor Count | 2 | - | PubChem ontosight.ai |
| Hydrogen Bond Donor Count | 0 | - | PubChem ontosight.ai |
| Heavy Atom Count | 14 | - | PubChem ontosight.ai |
| Atom Count | 24 | - | PubChem ontosight.ai |
| Molecular Volume | 152 | - | PubChem ontosight.ai |
Ab Initio Methods for Energy Landscape Analysis
Ab initio methods, which rely solely on fundamental physical principles without empirical parameters, provide a rigorous approach to electronic structure calculations. These methods, such as Hartree-Fock or coupled-cluster theory, can be computationally intensive but offer high accuracy. They are instrumental in mapping the complete energy landscape of a molecule, identifying all local minima (stable conformers) and saddle points (transition states) wikipedia.orgmdpi.comrsc.orgmdpi.comaip.orgworldscientific.com.
For this compound, ab initio calculations could:
Provide highly accurate relative energies for different conformers, complementing DFT results.
Be used to explore the potential energy surface to understand the energetic barriers between different conformational states or reaction intermediates.
Serve as a benchmark for validating less computationally expensive methods.
While many ab initio studies focus on solids or clusters wikipedia.orgmdpi.comrsc.orgaip.org, the principles of energy landscape exploration are directly transferable to understanding the conformational behavior of individual molecules.
Reaction Mechanism Elucidation via Computational Transition State Search
Understanding how chemical reactions proceed requires identifying the transition states (TS), which represent the highest energy points along a reaction pathway. Computational transition state searches are essential for elucidating reaction mechanisms, predicting reaction rates, and understanding selectivity ims.ac.jpresearchgate.netacs.orgsciencedaily.comnih.govacs.orgfrontiersin.orgrsc.org.
Methods like the Nudged Elastic Band (NEB) or Quadratic Synchronous Transit (QST) algorithms are employed to locate these transient structures ims.ac.jpresearchgate.netacs.orgsciencedaily.com. By optimizing a path between reactants and products, these methods can identify the saddle point corresponding to the transition state. For this compound, these techniques would be invaluable for exploring its potential reactivity, such as reactions involving the nitro group or the alkene moiety, by identifying the critical structures and energy barriers involved.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which are vital for identifying and characterizing chemical compounds.
NMR Spectroscopy: DFT and other quantum chemical methods can accurately predict NMR chemical shifts and coupling constants frontiersin.orgmpg.dersc.orgarxiv.orgschrodinger.com. These predicted spectra can be compared with experimental NMR data to confirm the structure, stereochemistry, and conformational state of this compound ontosight.ai.
IR Spectroscopy: Vibrational frequencies, such as those observed in Infrared (IR) spectroscopy, can also be computed. These predictions help in identifying functional groups and confirming the presence of specific bonds within the molecule arxiv.org.
Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can help in determining the molecular weight and elemental composition, which are fundamental for mass spectrometry analysis ontosight.ai.
The computed properties listed in Table 1, derived from methods like PubChem's internal calculations ontosight.ai, represent preliminary predictions of the molecule's characteristics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules in solution over time. These simulations allow researchers to investigate:
Solvent Effects: How the surrounding solvent molecules influence the solute's properties, such as its conformation, electronic structure, and reactivity aip.orgims.ac.jpresearchgate.netnih.govjlu.edu.cnosti.gov. The polarity and specific interactions (e.g., hydrogen bonding) of the solvent can significantly alter molecular behavior.
Intermolecular Interactions: The forces between molecules, including solute-solute and solute-solvent interactions. MD simulations can reveal the nature and strength of these interactions, which are critical for understanding phenomena like aggregation, solubility, and reaction kinetics in condensed phases mdpi.comaip.orgacs.orgrsc.orgresearchgate.netnih.govjlu.edu.cnosti.govnih.gov.
For this compound, MD simulations could elucidate how its long alkyl chain and polar nitro group interact with different solvent environments, influencing its solubility and potential for self-assembly or interaction with other molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (Focus on chemical properties)
Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical correlations between the structural features of molecules (molecular descriptors) and their physical, chemical, or biological properties ontosight.aiwikipedia.orgmdpi.comresearchgate.netnih.gov. This approach is highly valuable for:
Predicting Properties: Estimating properties for compounds that have not yet been synthesized or experimentally characterized, accelerating the discovery process.
Identifying Key Structural Features: Determining which parts of a molecule are most influential in determining a particular property.
Designing New Molecules: Guiding the synthesis of compounds with desired properties by understanding structure-property relationships.
While specific QSPR models for this compound were not detailed in the search results, the methodology is broadly applicable. For instance, QSPR models can be developed to predict properties such as boiling point, viscosity, solubility, or partition coefficients, which are relevant chemical properties for this compound.
Computational and theoretical chemistry offers a comprehensive suite of tools for investigating the properties of this compound. From detailed electronic structure calculations using DFT and ab initio methods to dynamic simulations of its behavior in solution via molecular dynamics, and predictive modeling through QSPR, these approaches provide a robust framework for understanding its molecular geometry, conformational preferences, potential reactivity, and interactions. While specific studies on this compound using all these advanced techniques may be limited, the established methodologies provide a clear path for future research to fully characterize this compound.
Compound List
this compound
Applications of 11 Nitro 1 Undecene in Materials Science and Polymer Chemistry
Precursor in the Synthesis of Functionalized Polymers and Copolymers
The vinyl group of 11-Nitro-1-Undecene readily participates in various polymerization techniques, enabling the synthesis of polymers with pendant nitro groups. These nitro-functionalized polymers can serve as precursors for further chemical modifications, opening pathways to a wide array of advanced materials.
Conventional free radical polymerization can be employed to polymerize this compound. This method, initiated by thermal decomposition of initiators like azo compounds or peroxides, leads to the formation of poly(this compound) fujifilm.comlongdom.org. While this approach is straightforward, it typically results in polymers with a broad molecular weight distribution (polydispersity) and less control over chain architecture compared to controlled polymerization methods sigmaaldrich.comresolvemass.capolymersource.ca. The resulting polymers possess nitro groups along the polymer backbone, which can influence properties such as polarity and potential for post-polymerization functionalization.
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer superior control over polymer molecular weight, polydispersity, and architecture sigmaaldrich.comresolvemass.capolymersource.casigmaaldrich.comresearchgate.netsigmaaldrich.com. These methods are crucial for synthesizing well-defined polymers.
RAFT Polymerization: This technique utilizes a chain transfer agent (CTA) to regulate the radical concentration and growth of polymer chains, leading to polymers with low polydispersity and controlled molecular weights sigmaaldrich.comresolvemass.capolymersource.caresearchgate.net. RAFT polymerization is known for its broad monomer compatibility and ability to produce complex architectures resolvemass.capolymersource.ca.
ATRP: ATRP employs a metal catalyst (typically copper-based) to mediate a reversible activation-deactivation process, allowing for precise control over polymer chain growth sigmaaldrich.comresolvemass.capolymersource.caresearchgate.netsigmaaldrich.com. It is particularly effective for synthesizing block copolymers and polymers with specific end-group functionalities resolvemass.capolymersource.casigmaaldrich.com.
While specific studies detailing the RAFT or ATRP of this compound were not extensively found in the provided search results, the general applicability of these CRP techniques to vinyl monomers suggests their potential for producing well-defined poly(this compound) or its copolymers sigmaaldrich.comresolvemass.capolymersource.casigmaaldrich.comresearchgate.netsigmaaldrich.com. The nitro group's presence might influence the choice of RAFT agent or ATRP catalyst system.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for creating polymers from cyclic olefins acs.orgcaltech.eduresearchgate.net. While this compound itself is an acyclic alkene, its derivatives could potentially be synthesized and then subjected to ROMP. For instance, chemical modifications of this compound could lead to cyclic structures containing the nitro functionality, which could then be polymerized via ROMP to yield nitro-functionalized polymers with unique backbone structures. Research indicates that ROMP is used to create photodegradable polymers, and nitro groups can be incorporated into such systems, for example, through ortho-nitrobenzyl moieties researchgate.netumass.edu. However, direct ROMP of derivatives specifically synthesized from this compound was not explicitly detailed in the provided search results.
Monomer for Specialty Elastomers and Thermoplastics
The incorporation of this compound into polymer chains can impart specific properties that make them suitable for specialty elastomers and thermoplastics. The polar nitro group can influence interchain interactions, affecting properties like glass transition temperature (Tg), thermal stability, and mechanical strength bjorn-thorsen.com. Polymers derived from functional monomers are often explored for applications requiring enhanced adhesion, specific dielectric properties, or improved solvent resistance. While specific elastomer or thermoplastic applications of poly(this compound) are not detailed, the general class of thermoplastic elastomers (TPEs) are known for their combination of elasticity and processability, often achieved through specific polymer architectures and functional groups bjorn-thorsen.comkuraray.com.
Role in the Development of Adhesives and Coatings with Tunable Properties
The polar nature of the nitro group in this compound can enhance adhesion to various substrates, making polymers derived from it potentially useful in adhesive and coating formulations kuraray.com. The ability to tune properties through polymerization methods (e.g., controlled radical polymerization) or post-polymerization modifications of the nitro group allows for the development of coatings with specific surface characteristics, such as wettability, adhesion, or resistance to environmental factors. Research into catechol-containing adhesive hydrogels mentions the possibility of substituents like nitro groups on the catechol moiety to tune properties, indicating the general utility of nitro groups in adhesive chemistry google.com.
Integration into Self-Healing Materials and Smart Polymer Systems
Self-healing materials and smart polymer systems are designed to respond to external stimuli or autonomously repair damage youtube.comyoutube.comnih.govamazon.comsmartmaterialsconferences.com. Polymers containing functional groups like nitro groups can be designed to participate in reversible chemical reactions or to serve as sites for further functionalization that enables these "smart" properties. For instance, the nitro group could be chemically transformed into other functional groups that are key components of self-healing mechanisms, such as dynamic covalent bonds or triggerable crosslinking agents smartmaterialsconferences.com. While direct integration of this compound into specific self-healing or smart systems was not detailed in the provided literature, its potential as a functional monomer for creating such advanced materials exists due to the reactivity of the nitro group.
Catalytic Transformations Involving 11 Nitro 1 Undecene
Metal-Catalyzed Reactions of the Alkene Moiety (e.g., Hydrogenation, Hydroformylation, Olefin Functionalization)
The terminal alkene of 11-nitro-1-undecene is susceptible to a range of metal-catalyzed reactions, enabling the introduction of new functional groups and the construction of carbon-carbon and carbon-heteroatom bonds. acs.org
Hydrogenation: The selective hydrogenation of the alkene can be achieved using various transition metal catalysts. Platinum group metals are particularly effective for the reduction of double bonds. nih.gov For instance, catalytic hydrogenation over platinum or palladium on carbon (Pd/C) can reduce the double bond to yield 11-nitroundecane, while leaving the nitro group intact under controlled conditions. mdpi.com
Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. wikipedia.org Rhodium complexes are highly efficient catalysts for this transformation, often exhibiting high regioselectivity. rsc.orgnih.gov For a terminal alkene like this compound, hydroformylation can lead to the formation of either the linear or the branched aldehyde, with the linear product often being favored. The resulting nitro-aldehydes are versatile intermediates for further synthetic elaborations. wikipedia.orgnih.gov The choice of ligands on the rhodium catalyst plays a crucial role in controlling the regioselectivity of the reaction. nih.gov
Table 1: Representative Metal-Catalyzed Hydroformylation of Terminal Alkenes
| Catalyst System | Substrate | Product(s) | Key Findings | Reference |
| RhH(CO)(PPh₃)₃ | Alk-1-enes | Straight-chain and branched-chain aldehydes | High ratio of straight- to branched-chain aldehyde (ca. 20:1 at 25°C). | rsc.org |
| Rhodium complex with (R,S)-DTBM-Yanphos | Cyclopropyl-functionalized trisubstituted alkenes | Chiral cyclopropyl-functionalized aldehydes | High chemo-, regio-, and enantioselectivities (81-98% ee). | nih.gov |
| Rhodium supported on N-doped silica | 1-Octene | n-nonanal and 2-methyloctanal | 99% conversion with 98% yield of aldehydes; catalyst is reusable. | mdpi.com |
Olefin Functionalization: Palladium-catalyzed reactions are powerful tools for the functionalization of terminal alkenes. nih.gov These reactions can introduce a variety of functional groups. For example, the Wacker process and related oxidative aminations can install oxygen or nitrogen functionalities. nih.gov Palladium-catalyzed 1,1-arylamination of terminal alkenes has also been developed, offering a route to branched tertiary amines. chinesechemsoc.org Furthermore, palladium-catalyzed 1,3-difunctionalization using alkenyl nonaflates and aryl boronic acids can yield allylic arene products. acs.org These methods, while not always demonstrated specifically on this compound, showcase the potential for selective functionalization of its alkene moiety. nih.govacs.org
Organocatalytic Transformations Utilizing this compound as a Substrate
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. mdpi.com The nitroalkene functionality, which can be considered an activated form of the nitro group in this compound, is an excellent Michael acceptor in organocatalytic reactions.
Michael Addition: The conjugate addition of nucleophiles to the nitroalkene is a common transformation. Chiral secondary amines, such as derivatives of proline, can catalyze the enantioselective Michael addition of aldehydes and ketones to nitroalkenes. mdpi.comnih.gov For instance, the reaction of an aldehyde with a nitroalkene in the presence of a chiral pyrrolidine (B122466) catalyst can produce γ-nitroaldehydes with high enantioselectivity. nih.gov These products are valuable precursors to γ-amino acids. mdpi.comnih.gov Similarly, bifunctional catalysts, such as thiourea-based organocatalysts, can activate both the nucleophile and the electrophile, leading to highly stereoselective Michael additions. beilstein-journals.orgrsc.org
Table 2: Organocatalytic Michael Addition to Nitroalkenes
| Catalyst | Nucleophile | Nitroalkene | Product Type | Key Findings | Reference |
| (S)-Diphenylprolinol silyl (B83357) ether | Acetaldehyde (B116499) | Various nitroalkenes | γ-nitroaldehydes | High yields and enantioselectivities (up to 95% ee). | mdpi.com |
| Chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea (B124793) | Various nucleophiles | Nitroalkenes | Michael adducts | Good to excellent yields and high diastereo- and enantioselectivities. | rsc.org |
| Squaramide catalyst | α-nitroesters | Nitrostyrene derivatives | syn-Michael adducts | High yields, diastereo-, and enantioselectivities. | beilstein-journals.org |
| Magnetite-supported Jørgensen–Hayashi catalyst | Aldehydes | Nitroalkenes | Michael adducts | Moderate to good yields (up to 96%) and good enantioselectivity (up to 90% ee) in aqueous media. | mdpi.com |
Domino Reactions: The reactivity of the nitroalkene moiety can be harnessed in domino or cascade reactions to build complex molecular architectures in a single step. For example, an organocatalytic domino Michael/Henry condensation/Michael/aldol condensation reaction between acetaldehyde and nitroalkenes has been developed to synthesize trisubstituted cyclohexene (B86901) carbaldehydes with high enantioselectivities. thieme-connect.com
Asymmetric Catalysis for the Formation of Chiral this compound Derivatives
Asymmetric catalysis provides a direct route to enantiomerically enriched compounds, which are crucial in pharmaceuticals and materials science. Both metal-based and organocatalytic systems have been successfully applied to the asymmetric transformation of nitroalkenes, which are close analogs or can be derived from this compound.
Asymmetric Hydrogenation: The enantioselective reduction of the double bond in a nitroalkene is a key transformation. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective for the asymmetric hydrogenation of β,β-disubstituted nitroalkenes, yielding chiral nitroalkanes with excellent enantioselectivities. bohrium.comorganic-chemistry.orgthieme-connect.comthieme-connect.com The development of novel chiral bisphosphine-thiourea ligands has further advanced this area, combining the principles of metal catalysis and organocatalysis to achieve high yields and enantiomeric excesses. bohrium.comorganic-chemistry.org
Table 3: Asymmetric Hydrogenation of β,β-Disubstituted Nitroalkenes
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| Rh-bisphosphine-thiourea | β,β-disubstituted nitroalkenes | Chiral nitroalkanes | Up to 99% | bohrium.comorganic-chemistry.org |
| Ir-complex | β,β-disubstituted nitroalkenes | Chiral nitroalkanes | High ee | thieme-connect.com |
| Rh-DuanPhos | β,β-disubstituted nitroalkenes | Chiral nitroalkanes | High ee | thieme-connect.com |
Asymmetric Michael Addition: As mentioned in the previous section, organocatalysts are highly effective in promoting the asymmetric Michael addition to nitroalkenes. mdpi.comnih.govbeilstein-journals.org These reactions create new stereocenters with high enantiocontrol, providing access to a wide range of chiral building blocks. nih.gov
Other Asymmetric Transformations: Other asymmetric reactions involving nitroalkenes include the Henry (nitroaldol) reaction, which can be catalyzed by organocatalysts to produce chiral β-nitroalcohols. mdpi.com Tandem reactions, such as an enantioselective reduction/nitro-Mannich reaction, have also been developed using simple thiourea organocatalysts to afford chiral β-nitroamines with high diastereo- and enantioselectivity. rsc.org
Biocatalytic Approaches for this compound Modification
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility.
Reduction of Nitroalkenes: Several studies have demonstrated the chemoselective reduction of the carbon-carbon double bond in conjugated nitroalkenes using whole cells of microorganisms like Escherichia coli and Clostridium sporogenes. nih.govacs.org These biocatalytic systems can furnish the corresponding saturated nitroalkanes in moderate to good yields. nih.gov While often highly chemoselective for the C=C bond, the enantioselectivity can vary depending on the substrate and the microorganism used. nih.govacs.org For instance, the reduction of some β,β-disubstituted aromatic nitroalkenes by C. sporogenes can be highly enantioselective, providing products with ≥97% ee. acs.org
Table 4: Biocatalytic Reduction of Nitroalkenes
| Biocatalyst | Substrate | Product | Key Findings | Reference |
| Escherichia coli BL21(DE3) | Conjugated nitroalkenes | Saturated nitroalkanes | Moderate to good yields; low to moderate enantioselectivity. | nih.govsigmaaldrich.com |
| Clostridium sporogenes | β,β-disubstituted aromatic nitroalkenes | Chiral nitroalkanes | High enantioselectivity (≥97% ee) for some substrates. | acs.org |
| Ene reductase (NtDBR) | Various nitroalkenes | Saturated nitroalkanes | Preparative scale synthesis of various nitroalkanes. | researchgate.net |
Other Biocatalytic Modifications: Enzymes such as lipases have been used to catalyze the epoxidation of alkenes in organic solvents. rsc.orgnih.gov While not specifically demonstrated on this compound, this approach could potentially be applied to the epoxidation of its double bond. Furthermore, enzymes like P450 monooxygenases can catalyze the allylic oxidation of alkenes, introducing a hydroxyl group at the allylic position. frontiersin.org Engineered enzymes are also being developed for a range of "new-to-nature" reactions, including the hydroamination of alkenes. nih.govchemrxiv.org
Heterogeneous Catalysis for Sustainable Processing of this compound
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for sustainable chemical processing, including ease of separation, reusability, and potential for use in continuous flow systems. frontiersin.org
Hydrogenation of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation. Heterogeneous catalysts, such as nickel-, cobalt-, or palladium-based catalysts supported on materials like silica, carbon, or rice husks, are effective for the hydrogenation of nitro compounds. nih.govfrontiersin.orgrsc.orgmdpi.com These catalysts can be used under relatively mild conditions and can be recycled multiple times without significant loss of activity. frontiersin.orgrsc.org For this compound, this would provide a route to 11-amino-1-undecene, a valuable monomer for polyamides.
Sustainable Michael Additions: Magnetically recyclable nanocatalysts have been developed for organocatalytic reactions in aqueous media. mdpi.com For example, a magnetite-supported Jørgensen–Hayashi catalyst has been used for the asymmetric Michael addition of aldehydes to nitroalkenes in water, with the catalyst being easily recovered using a magnet. mdpi.com This approach enhances the sustainability of the process by simplifying catalyst separation and enabling its reuse.
Tandem Reactions: Heterogeneous catalysts can also be employed in one-pot tandem reactions. For example, basic alumina (B75360) can catalyze the one-pot synthesis of 1,3-dinitroalkanes from aldehydes and nitromethane (B149229) via a nitroaldol reaction followed by a Michael addition. researchgate.net Such strategies, applied to this compound or its derivatives, could streamline synthetic routes and reduce waste.
Advanced Analytical Methodologies for Research Scale Investigation of 11 Nitro 1 Undecene
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for separating, identifying, and quantifying components within complex mixtures, making them vital for purity assessment and reaction monitoring of 11-Nitro-1-Undecene.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC, particularly in its reverse-phase mode, is a cornerstone for the analysis of moderately polar and non-volatile organic compounds like nitroalkenes. Its application allows for the separation of this compound from synthesis by-products, starting materials, and degradation products.
Purity Assessment: HPLC, typically using C18 stationary phases, is employed to determine the purity of synthesized this compound. Method development involves optimizing mobile phase composition (e.g., gradients of water/acetonitrile or water/methanol with acidic modifiers like formic acid or acetic acid) and flow rates (0.25-1.5 mL/min) to achieve adequate separation of the target analyte from impurities. conicet.gov.arnih.govnih.govnih.govpnas.orgresearchgate.netnih.govresearchgate.net
Mixture Separation: HPLC excels at separating isomers and related compounds. For nitroalkenes, the separation of geometric isomers (E/Z) can be achieved by careful selection of the chromatographic column and mobile phase. rsc.orgresearchgate.net Detection is commonly performed using UV-Vis detectors, with nitroalkenes exhibiting characteristic absorbance maxima, or coupled with mass spectrometry (LC-MS) for enhanced identification and quantification. conicet.gov.arnih.govnih.govnih.govpnas.orgresearchgate.netnih.govresearchgate.netacs.org
Table 8.1.1: Typical HPLC Parameters for Nitroalkene Analysis
| Parameter | Typical Value/Description | Relevance to this compound |
| Column Type | C18, Luna C18, Chiralpak AD-H/OD-H | Separation of isomers, purity assessment |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradients with 0.1% Formic Acid/Acetic Acid | Elution and separation of the compound |
| Flow Rate | 0.25 - 1.5 mL/min | Optimizes separation efficiency and analysis time |
| Detection | UV-Vis (e.g., 295 nm, 350 nm), Mass Spectrometry (LC-MS, LC-MS/MS) | Identification, quantification, and purity determination |
| Temperature | Ambient to 40 °C | Affects retention time and separation efficiency |
| Injection Volume | 1-10 µL | Sample loading for analysis |
Gas Chromatography (GC) with Advanced Detectors for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile organic compounds. While this compound's volatility and thermal stability under GC conditions would need to be experimentally verified, GC coupled with advanced detectors is a standard for characterizing similar long-chain hydrocarbons.
Analysis: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. mdpi.comsciforschenonline.orgmdpi.com
Advanced Detectors: GC is frequently coupled with Flame Ionization Detectors (FID) for general hydrocarbon analysis, Electron Capture Detectors (ECD) for electronegative compounds like nitroalkenes, and Mass Spectrometers (MS) for identification and structural elucidation. mdpi.comsciforschenonline.orgmdpi.com
Derivatization: If this compound exhibits insufficient volatility or thermal stability for direct GC analysis, derivatization techniques could be employed to convert it into a more amenable form for GC separation. sciforschenonline.org
Table 8.1.2: Typical GC Parameters and Detectors
| Parameter | Typical Value/Description | Relevance to this compound |
| Column Type | DB-5MS, HP-5, or similar non-polar/mid-polar capillary columns | Separation based on volatility and polarity |
| Carrier Gas | Helium (He) or Nitrogen (N₂) | Mobile phase for GC separation |
| Temperature Program | Typically a gradient from low (e.g., 50°C) to high (e.g., 300°C) | Optimizes separation of compounds with varying boiling points |
| Detectors | FID, ECD, MS, TOF-MS | Sensitive detection and identification of the compound |
| Injection Type | Split/Splitless | Introduction of sample into the GC system |
Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Trace Analysis in Reaction Mixtures
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, enabling highly sensitive and selective analysis of complex mixtures, including reaction environments.
Trace Analysis: GC-MS/MS and LC-MS/MS are crucial for detecting and quantifying this compound and its related species at very low concentrations, often found as intermediates or by-products in synthetic reactions. conicet.gov.arnih.govnih.govresearchgate.netnih.govsciforschenonline.org
Reaction Monitoring: These techniques allow for the real-time tracking of reaction progress by monitoring the disappearance of reactants and the appearance of products and intermediates. LC-MS/MS, in particular, is widely used for this purpose in organic synthesis and biochemical studies. conicet.gov.arnih.govnih.govresearchgate.netnih.gov
Identification and Quantification: The mass spectral data, especially in tandem MS modes (MS/MS), provides structural information and fragmentation patterns that aid in the definitive identification and precise quantification of this compound. Multiple Reaction Monitoring (MRM) is a common strategy for targeted quantitative analysis. conicet.gov.arnih.govnih.govresearchgate.net
Table 8.2: Comparison of GC-MS/MS and LC-MS/MS for Trace Analysis
| Feature | GC-MS/MS | LC-MS/MS | Relevance to this compound |
| Sample Volatility | Requires volatile or derivatizable analytes | Suitable for non-volatile and thermally labile compounds | This compound's volatility is a key factor; LC-MS/MS is generally more versatile. |
| Separation Basis | Boiling point, polarity | Polarity, hydrophobicity | Both can be optimized for nitroalkene separation. |
| Sensitivity | High, especially for specific detectors (e.g., ECD) | High, particularly with MRM | Both are suitable for trace detection in reaction mixtures. |
| Specificity | High, due to MS/MS fragmentation | High, due to MS/MS fragmentation and chromatographic separation | Essential for distinguishing this compound from similar compounds in complex matrices. |
| Applications | Metabolomics, environmental analysis, volatile product ID | Metabolomics, reaction monitoring, metabolite profiling, trace analysis | Both are applicable; LC-MS/MS is frequently cited for nitroalkene metabolite studies. conicet.gov.arnih.govnih.gov |
Thermal Analysis Methods (e.g., TGA, DSC) for Characterization of Materials Incorporating this compound
Thermal analysis techniques are crucial for understanding the physical and chemical properties of a compound under varying temperatures, which is particularly important for nitro compounds due to their potential energetic nature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, typically under a controlled atmosphere. It can reveal decomposition temperatures, volatile content, and thermal stability. csic.esgrowingscience.comzap-lab.tw
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, crystallization events, and decomposition enthalpies. csic.esgrowingscience.comzap-lab.tw
Applications: For this compound, these methods would provide insights into its thermal stability, potential decomposition pathways, and phase behavior, which is relevant if it's incorporated into materials or subjected to elevated temperatures during synthesis or application. researchgate.netnih.gov
Table 8.3: Thermal Analysis Techniques and Their Applications
| Technique | Principle | Information Obtained | Relevance to this compound |
| TGA | Measures mass loss as a function of temperature | Decomposition temperature, volatile content, thermal stability, residue analysis | Assessing thermal decomposition profile and stability. |
| DSC | Measures heat flow into/out of a sample as a function of temperature | Melting point, glass transition temperature, crystallization, decomposition enthalpy | Determining phase transitions and energy changes associated with thermal events. |
| TGA-FTIR/MS | Coupled analysis to identify evolved gases during thermal decomposition | Identification of decomposition products | Understanding degradation pathways and potential hazards. |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical techniques provide a means to study the redox properties of molecules, which is pertinent for understanding the reactivity of the nitro group in this compound.
Cyclic Voltammetry (CV): CV is a widely used technique to study the electrochemical behavior of compounds. It involves scanning the electrode potential and measuring the resulting current. researchgate.netnih.govbeilstein-journals.org
Redox Activity: The nitro group in nitroalkenes is electrochemically active, typically undergoing reduction. researchgate.netbeilstein-journals.org Electrochemical studies can determine the reduction potentials of the nitro group and potentially other redox-active sites. The stability of the nitroalkene moiety under different electrochemical conditions can also be assessed. nih.gov
Applications: CV can help elucidate reaction mechanisms involving electron transfer, determine the reversibility of redox processes, and provide insights into the compound's reactivity. researchgate.netnih.govbeilstein-journals.org
Table 8.4: Electrochemical Techniques for Redox Characterization
| Technique | Principle | Information Obtained | Relevance to this compound |
| Cyclic Voltammetry (CV) | Potentiostatic scan with current measurement | Redox potentials, reversibility, electron transfer kinetics, reaction mechanisms | Characterizing the electrochemical reduction of the nitro group and potential reactivity pathways. |
| Polarography | Measures current as a function of applied potential (often dropping Hg electrode) | Similar to CV, useful for quantitative analysis and determining reduction potentials | Complementary technique for redox potential determination. |
| Electrode Types | Glassy Carbon (GC), Wax-Impregnated Carbon Paste (WICPE), Platinum | Influence the observed electrochemical behavior and potential windows | Choice of electrode can affect the reduction/oxidation potentials and observed reactions. |
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
In-situ spectroscopic methods allow for the direct observation of chemical reactions as they occur, providing invaluable information on reaction kinetics, intermediate formation, and mechanistic pathways.
NMR Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation and can be used in-situ to monitor reaction progress. They can identify the formation of intermediates, the disappearance of reactants, and the appearance of products, including stereoisomers. rsc.orgresearchgate.netnih.govuni-regensburg.deacs.orgacs.org Monitoring the chemical shifts and integration of signals provides kinetic data. uni-regensburg.deacs.orgnsf.gov
IR Spectroscopy: In-situ IR, often using Attenuated Total Reflectance (ATR) probes, can monitor changes in functional group vibrations. For this compound, this would involve tracking the characteristic stretches of the C=C double bond and the nitro group (asymmetric and symmetric NO₂ stretches typically around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively). pnas.orgnih.govacs.orgresearchgate.net
Applications: These techniques are critical for understanding reaction mechanisms, optimizing reaction conditions (temperature, catalyst loading, solvent), and identifying transient intermediates that might not be isolable. researchgate.netuni-regensburg.deacs.orgnsf.govresearchgate.netresearchgate.net
Table 8.5: In-Situ Spectroscopic Monitoring Techniques
| Technique | Principle | Information Obtained | Relevance to this compound |
| NMR | Measures nuclear magnetic environments | Structural elucidation, isomer identification, reaction kinetics, intermediate detection | Monitoring reaction progress, identifying E/Z isomers, tracking product formation. rsc.orgresearchgate.netuni-regensburg.deacs.org |
| IR | Measures molecular vibrations | Functional group changes, reaction progress, identification of intermediates | Tracking the consumption of reactants and formation of products via characteristic functional groups. pnas.orgnsf.govresearchgate.net |
| Raman | Measures inelastic scattering of light by molecular vibrations | Similar to IR, useful for aqueous samples and in-situ monitoring | Alternative for monitoring reactions in various media. researchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives on 11 Nitro 1 Undecene
Exploration of Novel and Sustainable Synthetic Pathways
The development of greener and more efficient synthetic routes for 11-Nitro-1-Undecene is a critical area for future research. Current methods for synthesizing nitroalkenes often involve classical Henry reactions or direct nitration of alkenes thieme-connect.comsci-rad.comscispace.com. However, these can sometimes suffer from issues like low yields, polymerization of terminal alkenes, or the use of harsh reagents.
Future research could focus on:
Catalytic Nitration: Investigating novel catalytic systems, including heterogeneous or organocatalysts, for the direct nitration of 1-undecene. This could involve exploring milder nitrating agents and reaction conditions to improve selectivity and reduce waste thieme-connect.comijarsct.co.inajrconline.org.
Biocatalysis: Exploring enzymatic or microbial pathways for the synthesis of nitroalkenes, which could offer highly selective and environmentally benign routes under mild conditions ijarsct.co.inajrconline.org.
Flow Chemistry for Synthesis: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of precise temperature control, improved mass transfer, enhanced safety, and potential for higher yields and purity, especially for reactive intermediates beilstein-journals.orgacs.orgresearchgate.net.
Atom Economy and Waste Reduction: Prioritizing synthetic strategies that maximize atom economy and minimize the generation of byproducts, aligning with the principles of green chemistry ijarsct.co.inajrconline.orgresearchgate.net.
Development of Advanced Materials with Tunable and Enhanced Performance Characteristics
The dual functionality of this compound—the reactive nitroalkene group and the long hydrophobic alkyl chain—makes it a promising candidate for the development of novel materials, particularly polymers.
Potential research avenues include:
Monomer for Polymerization: Investigating the polymerization of this compound, either as a homopolymer or copolymer. The nitro group could impart unique properties such as increased polarity, potential for cross-linking, or sites for post-polymerization modification. The long alkyl chain could influence solubility, flexibility, and thermal properties researchgate.net.
Functionalized Polymers: Exploring the use of this compound as a comonomer or functionalizing agent for existing polymer backbones. This could lead to materials with tailored properties for applications in coatings, adhesives, or advanced composites.
Surface Modification: Utilizing the reactivity of the nitroalkene moiety for surface functionalization of materials, such as nanoparticles or membranes, to impart specific chemical or physical properties.
Specialty Polymers: Investigating its potential in niche polymer applications, such as in dielectric materials, or as precursors for conductive polymers after further functionalization.
Mechanistic Studies of Complex Reaction Systems and Unforeseen Reactivities
Understanding the intricate reaction mechanisms involving this compound is crucial for unlocking its full synthetic potential. Nitroalkenes are well-known for their participation in Michael additions and Diels-Alder reactions due to the electrophilic nature of their double bond sci-rad.combeilstein-journals.orgfrontiersin.orgwikipedia.orgresearchgate.netwikipedia.orgorganic-chemistry.org.
Future mechanistic studies should focus on:
Stereoselective Reactions: Investigating the stereochemical outcomes of reactions involving this compound, particularly in asymmetric catalysis. The long chain could influence stereoselectivity through steric or conformational effects.
Reactivity of Terminal Nitroalkenes: Further exploring the specific reactivity of terminal nitroalkenes like this compound, including potential side reactions such as polymerization, which have been noted for similar compounds researchgate.net.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to elucidate reaction pathways, transition states, and predict reactivity patterns with various nucleophiles and dienophiles mdpi.comresearchgate.netmdpi.comnih.govacs.org. This could reveal unforeseen reactivities or optimize reaction conditions.
Radical Chemistry: Exploring the potential for radical-mediated reactions involving the nitroalkene moiety, as nitro compounds can participate in radical processes researchgate.net.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The application of flow chemistry and automated synthesis platforms can significantly accelerate research on this compound by enabling rapid screening of reaction conditions and efficient synthesis of derivative libraries.
Key areas for integration include:
High-Throughput Screening: Utilizing automated platforms to rapidly screen catalysts, solvents, temperatures, and reactant concentrations for various transformations of this compound, optimizing reaction yields and selectivities.
Continuous Synthesis: Developing continuous flow processes for key synthetic steps, such as its preparation or subsequent functionalization. This approach offers better control over reaction parameters and facilitates scale-up beilstein-journals.orgacs.orgresearchgate.net.
Library Synthesis: Generating diverse libraries of this compound derivatives through automated synthesis for screening in material science or biological applications.
In-line Monitoring and Analysis: Integrating spectroscopic techniques (e.g., NMR, IR) for real-time monitoring of reactions in flow, providing immediate feedback for process optimization.
Emerging Roles in Niche Chemical Technologies and Specialized Applications
The unique structure of this compound suggests potential applications in specialized chemical technologies and niche markets.
Emerging roles could include:
Building Block for Fine Chemicals: Serving as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals, leveraging the reactivity of the nitroalkene group ontosight.aiontosight.aifrontiersin.orgbloomtechz.com. The long chain might confer specific solubility or amphiphilic properties to derived molecules.
Precursor for Functionalized Surfactants or Amphiphiles: The combination of a polar nitro group and a long nonpolar chain could make derivatives of this compound suitable for applications as surfactants, emulsifiers, or components in self-assembling systems.
Intermediate for Energetic Materials: While less likely for this specific structure due to the long chain, nitroalkenes can sometimes serve as precursors in the synthesis of energetic materials, though this would require specific structural modifications.
Components in Organic Electronics: Functionalized long-chain molecules are sometimes explored for applications in organic electronics; the nitro group could potentially be converted to other electron-withdrawing or electron-donating functionalities relevant to such fields.
Q & A
Q. What are the standard methodologies for synthesizing 11-Nitro-1-Undecene, and how can purity be validated?
Synthesis typically involves nitration of 1-undecene using nitric acid or mixed acid systems under controlled conditions. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~67%, H: ~10%, N: ~5.7% for C₁₁H₂₁NO₂). Cross-referencing with NIST spectral libraries (IR, NMR) ensures structural fidelity .
Q. How should researchers handle discrepancies in reported thermodynamic properties (e.g., reaction enthalpy)?
Discrepancies may arise from solvent effects or measurement techniques. For example, ΔrH° for hydrogenation of 1-undecene to undecane is reported as -123.8 ± 1.8 kJ/mol in hexane . Researchers should replicate experiments under identical conditions (solvent, temperature) and compare results with peer-reviewed datasets (e.g., NIST Chemistry WebBook) . Statistical analysis (e.g., error propagation) is critical for resolving contradictions.
Q. What safety protocols are essential when handling nitroalkenes like this compound?
Nitro compounds are often shock-sensitive or toxic. Use explosion-proof equipment, conduct reactions in fume hoods, and employ personal protective equipment (PPE). Stability tests (DSC for decomposition temperature) and toxicity assessments (LD50 from MSDS) should precede experimental work. Institutional safety reviews and Hazard and Operability (HAZOP) analyses are mandatory .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, nitro group orientation, and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius parameters). Validate models using crystallographic data (if available) and experimental spectroscopic results (e.g., NMR chemical shifts) .
Q. What experimental strategies address conflicting spectral data (e.g., NMR vs. IR) for nitroalkene characterization?
Contradictions may stem from solvent polarity or isomerism. Use deuterated solvents for NMR to eliminate interference. For IR, compare nitro group stretching frequencies (1520–1560 cm⁻¹) with reference spectra. High-resolution MS (HRMS) resolves molecular ion ambiguities. Multi-technique validation (NMR, IR, MS) and peer consultation are advised .
Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies:
- pH Stability : Expose to buffered solutions (pH 1–13) and monitor decomposition via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
- Mechanistic Insight : Ester hydrolysis or nitro reduction pathways may dominate under acidic/alkaline conditions. Publish raw data (e.g., TGA curves) for reproducibility .
Data Reporting and Reproducibility
Q. What criteria ensure rigorous reporting of experimental data for peer review?
Follow journal guidelines (e.g., Russian Chemical Bulletin):
- Specify reagent sources and purification methods.
- Include elemental analysis, HRMS, and spectral data (with error margins).
- Deposit crystallographic data (CIF files) in the Cambridge Structural Database (CSD) .
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
Q. How can researchers design experiments to resolve contradictions in literature-reported reaction yields?
- Control Variables : Fix solvent, catalyst loading, and temperature while varying one parameter (e.g., reaction time).
- Statistical Design : Use factorial experiments or Response Surface Methodology (RSM) to identify optimal conditions.
- Data Sharing : Publish raw datasets (e.g., via Figshare) to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
